molecular formula C24H19NO B11765752 2-(4-Methoxyphenyl)-4,6-diphenylpyridine

2-(4-Methoxyphenyl)-4,6-diphenylpyridine

Cat. No.: B11765752
M. Wt: 337.4 g/mol
InChI Key: SHONQSDBLMOXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polyarylpyridines in Chemical Research

Polyarylpyridines are a class of compounds whose rigid, planar structures and tunable electronic properties make them highly valuable in several areas of chemical research. Their π-stacking capabilities are particularly useful in the field of supramolecular chemistry, where they serve as building blocks for creating large, ordered assemblies. derpharmachemica.comorgchemres.org This ability to self-organize is fundamental to the design of molecular sensors, switches, and other complex functional systems.

In materials science, polyarylpyridines are integral to the development of advanced organic materials. They are frequently used as key components in organic light-emitting diodes (OLEDs), fluorescent sensors, and photosensitizers. orgchemres.orgrsc.org The extended π-conjugation across the polyaromatic system often imparts desirable photophysical properties, such as strong fluorescence and high thermal stability. nih.gov Furthermore, their excellent coordination ability with various metal centers allows for their use in constructing novel catalysts and metal-organic frameworks (MOFs), materials with applications in gas separation and selective ion detection. rsc.org

The significance of polyarylpyridines also extends to medicinal chemistry. The pyridine (B92270) nucleus is a well-established pharmacophore, and its polysubstitution with aryl groups can lead to compounds with a wide range of biological activities. nih.gov Researchers have reported polyarylpyridine derivatives with potential applications as anticancer, antimicrobial, antimalarial, and anticonvulsant agents. derpharmachemica.comnih.govresearchgate.net

Overview of the 2,4,6-Triarylpyridine Framework

The 2,4,6-triarylpyridine (TAP) framework is a robust and versatile heterocyclic scaffold that has been extensively studied. rsc.orgrsc.org These compounds, sometimes referred to as Krohnke pyridines, are characterized by a central pyridine ring substituted with aryl groups at the C2, C4, and C6 positions. derpharmachemica.comorgchemres.org This specific substitution pattern creates a propeller-like three-dimensional structure where the aryl rings are typically twisted out of the plane of the central pyridine ring. researchgate.net

The synthesis of the 2,4,6-triarylpyridine core has been achieved through various methods, with multicomponent reactions being among the most efficient. rasayanjournal.co.in The Chichibabin pyridine synthesis and related one-pot condensation reactions are classic examples, typically involving the reaction of aldehydes, ketones, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). orgchemres.orgrsc.org These methods allow for the construction of the pyridine ring and the installation of the three aryl substituents in a single step.

Modern synthetic protocols have introduced numerous improvements, including the use of various catalysts, microwave irradiation, and solvent-free conditions to enhance yields, reduce reaction times, and improve the environmental profile of the synthesis. orgchemres.orgrasayanjournal.co.innih.gov A key feature of the TAP framework is its tunability; by varying the nature and substitution pattern of the three aryl groups, chemists can finely adjust the steric and electronic properties of the resulting molecule. researchgate.net This modularity makes the 2,4,6-triarylpyridine framework a powerful platform for creating functional molecules tailored for specific applications in materials science, catalysis, and drug discovery. rsc.orgrsc.org

Table 1: Selected Properties of 2-(4-Methoxyphenyl)-4,6-diphenylpyridine Data for this specific isomer is limited; some properties are inferred from closely related 2,4,6-triarylpyridine structures.

PropertyValueReference
Molecular FormulaC24H19NO chemicalbook.com
Molecular Weight337.41 g/mol chemicalbook.com
AppearanceSolid (Typical for TAPs) rasayanjournal.co.in
SolubilityGenerally soluble in organic solvents like ethanol, chloroform, and ethyl acetate. nih.govnih.gov

Historical Context of this compound Studies

Specific historical studies focusing exclusively on this compound are not extensively documented in early literature. Instead, its history is embedded within the broader development of synthetic methodologies for the 2,4,6-triarylpyridine class. The foundational work on pyridine synthesis by Aleksey Chichibabin in the early 20th century laid the groundwork for accessing substituted pyridines through condensation reactions. rsc.org Later, the development of Krohnke pyridine synthesis provided more targeted routes to 2,4,6-triaryl substituted systems. derpharmachemica.com

The synthesis of unsymmetrical TAPs, such as this compound, where the substituents at the 2- and 6-positions are different, represents a more complex synthetic challenge compared to their symmetrical analogues. rsc.org Early preparations of such compounds would have relied on multi-step procedures or adaptations of one-pot multicomponent reactions using a mixture of different ketones. For instance, a plausible route involves the condensation of benzaldehyde (B42025), 4-methoxyacetophenone, acetophenone (B1666503), and ammonium acetate.

While the compound itself may have been synthesized and characterized as part of larger chemical libraries, dedicated studies exploring its unique properties have been less common until more recently, spurred by the growing interest in functional materials and unsymmetrical heterocyclic scaffolds. Modern research continues to refine the synthesis of such asymmetrically substituted pyridines, seeking greater efficiency and control over the substitution pattern.

Table 2: General Synthetic Approaches for the 2,4,6-Triarylpyridine Framework

MethodReactantsConditionsKey Features
One-Pot CondensationAryl Aldehyde, Aryl Methyl Ketones, Ammonium AcetateCatalyst (e.g., acid, base, metal nanoparticles), often heated or under microwave irradiation.High efficiency and atom economy; allows for variation of all three aryl groups. orgchemres.orgrasayanjournal.co.in
Chichibabin ReactionAldehydes, Ketones, AmmoniaThermal condensation, often catalyzed.Classic method for pyridine synthesis, though can produce mixtures. rsc.org
From BenzylaminesBenzylamines, AcetophenonesTriflic acid or tris(pentafluorophenyl)borane (B72294) catalyzed.An alternative route that utilizes benzylamines as a precursor. rsc.org
From Ketoxime Acetatesα,β-Unsaturated Ketoxime Acetates, EnamidesMetal-free annulation, often triggered by an initiator like NH4I.A modern approach to access highly substituted pyridines. nih.gov

Research Gaps and Future Directions for this compound

Despite the broad interest in 2,4,6-triarylpyridines, specific research into this compound reveals several opportunities for future investigation. A primary area for development lies in its synthesis. While general methods for creating unsymmetrical TAPs exist, there is a persistent need for more selective, high-yielding, and environmentally benign synthetic protocols that can reliably produce this specific substitution pattern without the formation of significant side products. rsc.orgrsc.org

A significant research gap is the comprehensive characterization of its material properties. The photophysical characteristics of many TAPs make them suitable for optoelectronic applications, yet detailed studies on the fluorescence quantum yield, emission spectra in different media, and thermal stability of this compound are lacking. Such investigations could determine its potential as a blue-light emitter for OLEDs or as a fluorescent probe. rsc.org

Furthermore, the biological activity of this specific compound remains largely unexplored. Given that many related triarylpyridines exhibit potent anticancer or antimicrobial effects, screening this compound against various cancer cell lines or microbial strains could uncover new therapeutic leads. nih.govresearchgate.net Future research could also focus on its use as a specialized ligand in coordination chemistry. The unsymmetrical nature of the molecule could lead to metal complexes with unique catalytic or photophysical properties, opening new avenues in the design of functional metal-organic materials and catalysts. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,6-diphenylpyridine

InChI

InChI=1S/C24H19NO/c1-26-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(25-24)19-10-6-3-7-11-19/h2-17H,1H3

InChI Key

SHONQSDBLMOXKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Classical and Contemporary Approaches to 2,4,6-Triarylpyridines

The construction of the 2,4,6-triarylpyridine core can be achieved through both long-established and newly developed synthetic methods. These approaches often prioritize efficiency, atom economy, and the ability to introduce a diverse array of substituents onto the pyridine (B92270) ring.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. This approach minimizes waste and reduces the need for purification of intermediates.

A foundational method for the synthesis of 2,4,6-triarylpyridines is the cyclocondensation of a 1,5-dicarbonyl compound with a nitrogen source, most commonly ammonium (B1175870) acetate (B1210297). This approach is a variant of the well-known Hantzsch pyridine synthesis. The key intermediate, a 1,3,5-triaryl-1,5-diketone, can be synthesized separately or generated in situ.

For the synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyridine, the required precursor is 1-(4-methoxyphenyl)-3,5-diphenylpentane-1,5-dione. A one-pot, transition-metal-free method for the synthesis of such 1,5-diketones involves the Claisen-Schmidt condensation of an aryl methyl ketone with an aryl aldehyde, followed by a Michael addition. For instance, the reaction of acetophenone (B1666503) and 4-methoxybenzaldehyde (B44291) can yield the necessary 1,5-diketone intermediate. This intermediate is then cyclized with ammonium acetate to form the pyridine ring.

The general mechanism proceeds through the formation of a dihydropyridine (B1217469) intermediate from the 1,5-diketone and ammonia (B1221849) (from ammonium acetate), which then undergoes oxidation to the aromatic pyridine product. This oxidation can occur in the presence of air or may be promoted by an oxidizing agent.

A notable example is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds with ammonium acetate. acs.orgorganic-chemistry.orgwikipedia.org This reaction also proceeds through a 1,5-dicarbonyl intermediate. organic-chemistry.org The mechanism involves the enolization of the α-pyridinium methyl ketone, followed by a 1,4-addition to the α,β-unsaturated ketone (Michael adduct formation). wikipedia.org Tautomerization leads to the 1,5-dicarbonyl compound. Subsequent addition of ammonia, dehydration to an imine, deprotonation to an enamine, and cyclization, followed by elimination of the pyridinium (B92312) cation and water, yields the final 2,4,6-trisubstituted pyridine. wikipedia.org

Various catalysts and conditions can be employed for the one-pot synthesis of 2,4,6-triarylpyridines from aldehydes, acetophenones, and ammonium acetate, as illustrated in the following table.

Table 1: One-Pot Synthesis of 2,4,6-Triarylpyridines under Various Catalytic Conditions

Entry Aldehyde (R1) Acetophenone (R2) Catalyst Conditions Yield (%) Reference
1 Benzaldehyde (B42025) Acetophenone None 130°C, 5.5 h 75 nih.gov
2 4-Chlorobenzaldehyde Acetophenone None 130°C, 2 h 81 nih.gov
3 4-Methoxybenzaldehyde Acetophenone None 130°C, 4 h 82 nih.gov
4 4-Chlorobenzaldehyde Acetophenone TBAHS (30 mol%) 120°C High researchgate.net
5 Benzaldehyde Acetophenone Fe3O4/HT-Co (1.6 mol%) Reflux, solvent-free 96 wikipedia.org
6 4-Methoxybenzaldehyde Acetophenone Fe3O4/HT-Co (1.6 mol%) Reflux, solvent-free 92 wikipedia.org
7 Benzaldehyde 4-Methoxyacetophenone Fe3O4/HT-Co (1.6 mol%) Reflux, solvent-free 94 wikipedia.org

TBAHS: Tetrabutylammonium hydrogen sulphate; Fe3O4/HT-Co: Cobalt-decorated hydrotalcite magnetic nanoparticles

A versatile multicomponent strategy for the synthesis of highly functionalized pyridine analogs involves the reaction of an aldehyde, a ketone, malononitrile (B47326), and a nitrogen source like ammonium acetate. researchgate.net This approach typically leads to the formation of 2-amino-3-cyanopyridine (B104079) derivatives.

The reaction is believed to proceed through a series of condensation and addition reactions. Initially, a Knoevenagel condensation between the aldehyde and malononitrile can occur, followed by a Michael addition of the enolate of the ketone to the resulting arylidene malononitrile. Alternatively, the ketone and malononitrile can react to form an enaminonitrile, which then participates in further reactions. The final cyclization and aromatization steps, involving the incorporation of the nitrogen from ammonium acetate, lead to the substituted pyridine ring.

This methodology provides access to a wide range of polysubstituted pyridines, including 2-amino-4-aryl-6-phenylpyridine-3,5-dicarbonitrile derivatives. scispace.comresearchgate.net A related intramolecular condensation is the Thorpe-Ziegler reaction, where a dinitrile undergoes a base-catalyzed cyclization to form a cyclic ketone after hydrolysis, demonstrating the utility of the nitrile group in ring formation. numberanalytics.comwikipedia.org

The synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has also been achieved through a multicomponent reaction of aldehydes, malononitrile, and thiols, showcasing the adaptability of this strategy. nih.govwpmucdn.com

Table 2: Synthesis of 2-Amino-4-aryl-6-phenylpyridine-3,5-dicarbonitrile Analogs

Entry Aromatic Aldehyde Catalyst Conditions Yield (%) Reference
1 Benzaldehyde ZnCl2 75°C 81 scispace.com
2 4-Chlorobenzaldehyde [Bmim][BF4] 60°C, 4.5 h 92 researchgate.net
3 4-Methoxybenzaldehyde [Bmim][BF4] 60°C, 4 h 94 researchgate.net
4 Benzaldehyde None (Fusion) - High researchgate.net

[Bmim][BF4]: 1-butyl-3-methylimidazolium tetrafluoroborate (B81430)

Base-Promoted β-C(sp3)−H Functionalization of Enaminones

A more contemporary approach to polysubstituted pyridines involves the base-promoted β-C(sp3)−H functionalization of enaminones. acs.orgorganic-chemistry.orgnih.gov This metal-free, one-pot synthesis utilizes readily available 1-arylethylamines and ynones. organic-chemistry.orgnih.gov The reaction is characterized by its high regioselectivity and efficiency. organic-chemistry.orgnih.gov

The process involves an initial intermolecular Michael addition, followed by an intramolecular condensation. organic-chemistry.orgnih.gov This method has been shown to tolerate a wide range of functional groups on the starting materials. organic-chemistry.org

The proposed mechanism for this transformation begins with the Michael addition of a 1-arylethylamine to an α,β-ynone, which forms an enaminone intermediate. organic-chemistry.org In the presence of a strong base, such as potassium tert-butoxide (KOtBu), a proton is abstracted from the β-carbon of the ethylamine (B1201723) moiety (a C(sp3)-H bond). organic-chemistry.org This deprotonation initiates an intramolecular condensation.

The subsequent steps are thought to involve cyclization and dehydration to form the aromatic pyridine ring. organic-chemistry.org Mechanistic studies suggest an anion-initiated pathway that may involve intermediate steps such as hydroxylation, dehydration, and electrocyclization, with water being the only byproduct. organic-chemistry.org

Acid-Catalyzed Tandem Reactions

Acid catalysis provides another powerful avenue for the synthesis of 2,4,6-triarylpyridines through tandem reactions. Both Lewis and Brønsted acids have been employed to promote the efficient construction of the pyridine ring from simple starting materials like aromatic ketones and aldehydes.

An efficient protocol utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with hexamethyldisilazane (B44280) (HMDS) as the nitrogen source under microwave irradiation. nih.govresearchgate.net This method facilitates the intermolecular cyclization of chalcones, which can be formed in situ from ketones and aldehydes, to yield 2,4,6-triarylpyridines in good to excellent yields. nih.govresearchgate.net

Interestingly, the choice of Lewis acid can selectively dictate the outcome of the reaction. While TMSOTf favors the formation of pyridines, other Lewis acids like boron trifluoride etherate (BF3·OEt2) can lead to the synthesis of pyrimidines from the same starting materials. rsc.orgnih.govresearchgate.netrsc.orgnih.gov

Table 3: Acid-Controlled Synthesis of 2,4,6-Triarylpyridines and Pyrimidines

Entry Ketone Aldehyde Nitrogen Source Acid Catalyst Product Yield (%) Reference
1 Acetophenone Benzaldehyde HMDS TMSOTf 2,4,6-Triphenylpyridine 92 nih.gov
2 Acetophenone Benzaldehyde HMDS Sc(OTf)3 2,4,6-Triphenylpyridine 81 nih.gov
3 Acetophenone Benzaldehyde HMDS AlCl3 2,4,6-Triphenylpyridine 85 nih.gov
4 Acetophenone Benzaldehyde HMDS BF3·OEt2 2,4,6-Triphenylpyrimidine 78 nih.gov
5 4-Methoxyacetophenone Benzaldehyde Ammonia BF3·OEt2 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine (B11682126) - nih.gov

HMDS: Hexamethyldisilazane

Metal-Catalyzed Coupling Reactions

A simple and efficient strategy for the synthesis of 2,4,6-triphenyl pyridines has been developed through a copper-catalyzed oxidative decarboxylative coupling of C(sp3) aryl acetic acids with oxime acetates. rsc.orgresearchgate.netdocumentsdelivered.com This reaction proceeds in DMF at 150 °C under an oxygen atmosphere, which serves as the sole terminal oxidant. rsc.orgresearchgate.net The methodology demonstrates good to excellent yields and tolerates a variety of functional groups. rsc.org

The proposed mechanism involves the copper-catalyzed oxidative decarboxylation of the aryl acetic acid to form an aldehyde intermediate. researchgate.net Concurrently, the oxime ester is converted into an enamine or imine species via copper catalysis. nih.gov These intermediates then undergo a [3+3] annulation, followed by oxidative aromatization to yield the polysubstituted pyridine. nih.gov This approach is significant as it avoids the need for extra oxidants and showcases high step-economy. researchgate.net The versatility of this copper-catalyzed reaction has been demonstrated in the synthesis of various pyridine derivatives from different oxime acetates and activated methylene (B1212753) compounds or benzyl (B1604629) alcohols. researchgate.netsciengine.comciac.jl.cn

While palladium catalysis is a cornerstone of cross-coupling reactions, concerns over cost and toxicity have spurred the development of palladium-free alternatives for the synthesis of substituted pyridines. These methods often rely on other transition metals or metal-free conditions.

One prominent approach involves the condensation of amines with carbonyl compounds. nih.gov For instance, the Hantzsch dihydropyridine synthesis, a classic multi-component reaction, combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgyoutube.com The resulting dihydropyridine can then be oxidized to the corresponding pyridine. baranlab.org

Another strategy involves cycloaddition reactions. nih.gov Furthermore, methods utilizing other metal catalysts have been developed. For example, 2-pyridylzinc reagents have been shown to be competent nucleophiles in coupling reactions. organic-chemistry.org Nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone also provides a facile route to biaryls under mild conditions without the need to pre-generate organometallic reagents. organic-chemistry.org Rhodium(III)-catalyzed C-H activation has also been employed to synthesize pyridines from imines and alkynes, proceeding through a C-H alkenylation/electrocyclization/aromatization sequence. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for pyridine derivatives. These approaches often focus on minimizing or eliminating the use of volatile organic solvents and employing recyclable catalysts. wikipedia.org

Microwave-assisted synthesis under solvent-free conditions represents a key green methodology. nih.govresearchgate.net For example, the synthesis of 2,6-bis(4-methoxyphenyl)-4-phenylpyridine has been achieved by the condensation of 4-methoxyacetophenone and benzaldehyde with ammonia, catalyzed by boron trifluoride etherate, under solvent-free microwave irradiation. nih.gov This method is rapid and efficient. nih.govresearchgate.net

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for organic synthesis due to their low vapor pressure, thermal stability, and potential for recyclability. wikipedia.orgalfa-chemistry.com Pyridinium-based ionic liquids, in particular, have been utilized as catalysts in various reactions. nih.govlongdom.orgresearchgate.net Their ionic nature can provide a unique reaction environment, potentially enhancing reaction rates and selectivity. longdom.org The synthesis of various heterocyclic compounds, such as quinolines and pyrazolines, has been successfully demonstrated using ionic liquids as both the solvent and catalyst, often under solvent-free conditions. researchgate.netasianpubs.org These principles are directly applicable to the synthesis of polysubstituted pyridines, offering a pathway to reduce the environmental impact associated with traditional synthetic methods. wikipedia.orgsid.ir

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Analogs

Reaction Conventional Method Green Alternative Advantages of Green Method Reference
Hantzsch Pyridine Synthesis Reflux in organic solvent (e.g., ethanol) Ionic liquid catalyst, room temperature Reduced energy consumption, non-toxic catalyst, easy handling wikipedia.org
Kröhnke Pyridine Synthesis High temperatures in organic solvents Microwave irradiation, solvent-free Shorter reaction times, improved yields, reduced solvent waste nih.govresearchgate.net
Multicomponent Reactions Often require harsh conditions and stoichiometric reagents Ionic liquid as solvent/catalyst Mild conditions, catalyst recyclability, simplified product isolation researchgate.netasianpubs.org

Advanced Structural Elucidation and Intermolecular Interactions

Supramolecular Architectures in the Crystalline State

π–π Stacking Interactions:Data not available.

Further research and publication of the crystal structure of 2-(4-Methoxyphenyl)-4,6-diphenylpyridine are required before a complete and accurate analysis as outlined can be conducted.

C—H⋯π Interactions

In the crystal lattice of the related 4-(3-methoxyphenyl)-2,6-diphenylpyridine, C—H⋯π interactions are pivotal in establishing the three-dimensional supramolecular network. mdpi.comnih.goviucr.org These weak hydrogen bonds involve hydrogen atoms from phenyl rings acting as donors and the electron-rich π systems of adjacent phenyl and pyridine (B92270) rings acting as acceptors.

Specifically, two prominent C—H⋯π interactions are observed:

An interaction between a hydrogen atom on one of the phenyl rings (C14—H14) and the centroid of a neighboring phenyl ring (Cg2). mdpi.com

Another interaction involves a hydrogen atom from the methoxy (B1213986) group's methyl moiety (C24—H24) and the centroid of another adjacent phenyl ring (Cg3). mdpi.comiucr.org

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

The analysis generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts. This plot can be deconstructed to show the percentage contribution of specific atom-pair contacts. mdpi.comresearchgate.net

Contributions of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O Interactions to Crystal Packing

The quantitative breakdown of intermolecular contacts from the Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine highlights the predominance of non-covalent interactions involving hydrogen atoms. mdpi.comresearchgate.net

The most significant contributions to the crystal packing are:

H⋯H Interactions: These contacts account for the largest portion of the Hirshfeld surface, contributing 50.4% to the total crystal packing. mdpi.comresearchgate.net This high percentage is characteristic of organic molecules with a large number of peripheral hydrogen atoms and reflects the major role of van der Waals forces in the crystal's stability.

C⋯H/H⋯C Interactions: Comprising 37.9% of the surface, these contacts are representative of the crucial C—H⋯π interactions that guide the formation of the supramolecular architecture. mdpi.comresearchgate.net

O⋯H/H⋯O Interactions: These contacts, involving the oxygen atom of the methoxy group, contribute 5.1% to the Hirshfeld surface. mdpi.comresearchgate.net While less frequent than the other two, these interactions still play a role in the specific orientation of the molecules within the crystal.

Interaction TypeContribution to Hirshfeld Surface (%)
H⋯H50.4
C⋯H/H⋯C37.9
O⋯H/H⋯O5.1

Solution-State Conformation and Dynamics

Specific experimental or computational studies on the solution-state conformation and dynamics of this compound were not found in the reviewed literature. However, general principles of conformational analysis for substituted aromatic compounds can be applied.

In solution, unlike the constrained environment of the crystal lattice, the molecule is expected to exhibit significant conformational flexibility. The primary source of this flexibility would be the rotation around the single bonds connecting the phenyl and methoxyphenyl rings to the central pyridine core. The energy barrier for this rotation is typically low, allowing for dynamic interconversion between different rotational isomers (rotamers) at room temperature.

The preferred conformation in solution will be governed by a balance of steric hindrance between adjacent rings and potential non-covalent interactions with solvent molecules. The methoxy group on the phenyl ring could influence the electronic properties and solvation of that ring, but significant rotational freedom is still expected. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like Nuclear Overhauser Effect (NOE) spectroscopy, would be the primary experimental methods to probe the time-averaged spatial proximity of different protons and thus deduce the predominant solution-state conformation.

Electronic Structure and Spectroscopic Characterization

Quantum Chemical Calculations

Detailed studies employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) specifically for 2-(4-Methoxyphenyl)-4,6-diphenylpyridine are not present in the available literature. Consequently, information regarding its electronic structure, excited states, HOMO-LUMO energy gaps, molecular orbital analysis, dipole moments, and electronegativity values derived from these methods could not be obtained.

No dedicated DFT studies on the electronic structure of this compound were identified.

Information from TD-DFT calculations for the excited states of this compound is not available.

A molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for this specific compound, has not been reported.

Calculated values for the dipole moment and electronegativity of this compound are not available in the searched scientific literature.

Spectroscopic Investigations

Specific UV-Visible absorption spectroscopy data, including absorption maxima and corresponding electronic transitions for this compound, could not be located.

UV-Visible Absorption Spectroscopy

Ligand-Centered (1π−π*) Transitions

The absorption spectrum of this compound and related triarylpyridines is dominated by ligand-centered π−π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic framework of the molecule. In analogous compounds, such as 2-amino-4,6-diphenylnicotinonitriles, the absorption spectra exhibit intense bands in the UV-Vis region, which are assigned to these π−π* electronic transitions. mdpi.com Theoretical studies on similar structures confirm that the lowest energy electronic transitions are predominantly of the π−π* character, arising from charge transfer within the molecule. mdpi.com

Influence of Substituents on Absorption Characteristics

The presence of substituents on the aryl rings can significantly modulate the absorption characteristics of the parent compound. The methoxy (B1213986) (-OCH3) group on the phenyl ring at the 2-position of the pyridine (B92270) core is an electron-donating group. Generally, electron-donating groups can cause a bathochromic (red) shift in the absorption maxima. This is attributed to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap.

In a study of 2,5-di(het)arylpyridines, a derivative containing a 4-methoxyphenyl (B3050149) group was synthesized, and its photophysical properties were investigated, indicating the role of the donating methoxy group. osi.lv For related 2-amino-4,6-diphenylnicotinonitriles, the position of the methoxy group was found to influence the electronic properties, including the HOMO-LUMO energy gap and dipole moment, which in turn affects the absorption and emission spectra. mdpi.com

Luminescence Spectroscopy

The luminescence properties of this compound are a key area of investigation, with fluorescence being the primary mode of radiative decay.

Fluorescence Emission Characteristics

Derivatives of 2,4,6-triarylpyridines are known to be fluorescent. For instance, a related compound, 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, exhibits strong blue fluorescence with an emission maximum at 437 nm when excited at 332 nm. researchgate.net The fluorescence in these systems typically arises from the decay of the first excited singlet state (S1) to the ground state (S0).

A study on 2-amino-4,6-diphenylnicotinonitriles, some of which feature a methoxyphenyl substituent, revealed fluorescence emission in the range of 394-427 nm, which is attributed to π−π* electron transitions due to charge transfer. mdpi.com The quantum yields of luminescence for related 2,5-disubstituted pyridines have been reported as low to moderate. osi.lv

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism refers to the change in the color of a substance when dissolved in different solvents, which is a manifestation of the effect of solvent polarity on the electronic energy levels of the solute molecule. For a 4-methoxyphenylpyridine derivative, negligible solvatochromic behavior was observed, which was attributed to the role of the donating methoxy group. osi.lv This suggests that the change in dipole moment between the ground and excited states may not be substantial enough to induce significant shifts in absorption or emission spectra with varying solvent polarity.

However, in a comprehensive study of 2-amino-4,6-diphenylnicotinonitriles, solvent-dependent shifts in the emission maxima were observed, indicating an influence of the solvent environment on their fluorescence properties. mdpi.com For these compounds, a red shift in the emission spectra was noted in more polar solvents for derivatives with higher dipole moments. mdpi.com This positive solvatochromism is indicative of a more polar excited state compared to the ground state.

The following table summarizes the solvatochromic behavior of a related 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile in various solvents.

SolventDielectric Constant (ε)Emission Maximum (λem, nm)
Toluene2.38411
THF7.58417
DCM8.93417
Methanol32.7420
DMSO46.7427

Data extracted from a study on analogous 2-amino-4,6-diphenylnicotinonitrile derivatives. mdpi.com

Emission Lifetimes
Excimer Formation and Aggregation-Induced Emission (AIE) (Related Analogs)

Excimer formation, which is the association of an excited molecule with a ground-state molecule of the same species, can lead to a red-shifted and broad emission band. While specific studies on excimer formation in this compound were not found, this phenomenon is common in planar aromatic molecules.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often observed in molecules with restricted intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways. While there is no direct report of AIE for this compound, the general class of triarylpyridines has been explored for such properties. The multiple phenyl rings in the structure could potentially lead to restricted intramolecular rotation in the solid state or in aggregates, making it a candidate for AIE activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic structure. For this compound, both ¹H and ¹³C NMR spectroscopy serve to confirm the precise arrangement of the pyridine core and its three aryl substituents.

The structural confirmation is achieved by analyzing key parameters from the NMR spectra:

Chemical Shift (δ): The position of a signal in the spectrum, measured in parts per million (ppm), indicates the electronic environment of the nucleus. Electronegative atoms and aromatic rings deshield nearby nuclei, shifting their signals to higher ppm values.

Signal Multiplicity: This describes the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring nuclei. This pattern reveals the number of adjacent protons.

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays a series of signals in the aromatic region (typically δ 7.0–9.0 ppm) and a characteristic singlet in the upfield region corresponding to the methoxy group protons. The integration of these signals confirms the presence of 19 protons in the molecule.

The aromatic signals can be assigned based on data from analogous structures like 2,6-diphenylpyridine (B1197909) and various methoxy-substituted pyridines. rsc.orgchemicalbook.com The protons on the phenyl rings at the 2- and 6-positions of the pyridine core, along with the protons on the central pyridine ring, create a complex multiplet pattern. The protons of the 4-methoxyphenyl group typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A key feature for structural confirmation is the sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group, which is expected around δ 3.8 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.15 - 8.25Multiplet4HProtons on C-2' and C-6' of phenyl rings
7.70 - 7.85Multiplet2HProtons on C-3 and C-5 of pyridine ring
7.40 - 7.60Multiplet6HProtons on C-3', C-4', C-5' of phenyl rings
7.65 (approx.)Doublet2HProtons ortho to methoxy group (methoxyphenyl)
7.05 (approx.)Doublet2HProtons meta to methoxy group (methoxyphenyl)
3.87 (approx.)Singlet3HMethoxy group protons (-OCH₃)

Note: Data is compiled and predicted based on spectral information from analogous compounds. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms in the molecule. For the symmetric structure of this compound, fewer than 24 signals would be expected due to the equivalence of the two phenyl groups at positions 2 and 6. The spectrum is characterized by a number of signals in the δ 110–160 ppm range, which is typical for aromatic carbons. libretexts.org

The presence of the methoxy group is definitively confirmed by a signal in the upfield region of the spectrum, typically around δ 55 ppm. rsc.orgmdpi.com The carbon atom to which this group is attached (C-4 of the methoxyphenyl ring) is significantly deshielded and appears far downfield, often near δ 160 ppm, due to the electron-donating resonance effect of the oxygen atom. rsc.org The number of signals and their specific chemical shifts allow for the complete assignment of the carbon skeleton, confirming the connectivity of the phenyl, methoxyphenyl, and pyridine rings. The general chemical shift range for carbon atoms is significantly larger than for protons, often spanning over 200 ppm. memphis.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Assignment
~160.5C-4 of methoxyphenyl (attached to -OCH₃)
~157.0C-2 and C-6 of pyridine ring
~149.5C-4 of pyridine ring
~139.0C-1 of phenyl rings (quaternary)
~131.0C-1 of methoxyphenyl ring (quaternary)
~129.0 - 129.5C-3', C-5' of phenyl rings / C-2', C-6' of methoxyphenyl
~128.5 - 129.0C-2', C-6' of phenyl rings
~127.5C-4' of phenyl rings
~118.0C-3 and C-5 of pyridine ring
~114.5C-3', C-5' of methoxyphenyl ring
~55.5Methoxy group carbon (-OCH₃)

Note: Data is compiled and predicted based on spectral information from analogous compounds. rsc.orglibretexts.orgmdpi.com

Coordination Chemistry and Ligand Design

Ligand Properties of 2-(4-Methoxyphenyl)-4,6-diphenylpyridine

The coordination capabilities of this compound are dictated by its structural and electronic features. The presence of a nitrogen atom within the pyridine (B92270) ring provides a primary site for metal coordination, while the phenyl and methoxyphenyl substituents influence the ligand's steric and electronic properties.

Denticity and Chelating Ability

This compound typically functions as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen atom. The bulky phenyl groups at the 2- and 6-positions of the pyridine ring create significant steric hindrance. This steric bulk generally prevents the ligand from acting in a bidentate fashion, such as through cyclometalation of one of the phenyl rings, a coordination mode sometimes observed for less sterically hindered 2-phenylpyridine (B120327) derivatives. Therefore, the primary mode of coordination is a simple dative bond from the nitrogen to the metal.

Donor-Acceptor Effects of Substituents on Coordination

The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the ligand's coordination properties. The 4-methoxyphenyl (B3050149) group at the 2-position of the pyridine ring exerts a notable electronic effect. The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group due to resonance, which increases the electron density on the pyridine nitrogen. This enhanced electron density strengthens the ligand's σ-donor capability, making it a better Lewis base and thus favoring the formation of stable coordination bonds with metal centers. The electron-donating nature of the methoxy group can influence the electronic properties of the resulting metal complex, affecting its reactivity, stability, and photophysical characteristics.

Metal Complex Formation

The rich coordination chemistry of this compound is demonstrated through its ability to form stable complexes with a variety of transition metals.

Synthesis of Coordination Compounds with Transition Metals (e.g., Pt, Ir, Pd, Co, Ni)

The synthesis of transition metal complexes of this compound generally involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. While specific synthetic procedures for this exact ligand are not extensively documented, general methods for the synthesis of similar pyridine-based ligand complexes can be applied.

For instance, palladium(II) complexes can be synthesized by reacting the ligand with a palladium(II) salt, such as palladium(II) chloride, in a chlorinated solvent. Similarly, iridium(III) complexes are often prepared by reacting the ligand with a chloro-bridged iridium(III) dimer, such as [Ir(ppy)₂Cl]₂, where 'ppy' represents a cyclometalating ligand like 2-phenylpyridine. The reaction typically proceeds by substitution of the bridging chloride ligands with the incoming this compound ligand.

The synthesis of platinum(II), cobalt(II), and nickel(II) complexes would likely follow similar substitution reactions with appropriate metal halide or acetylacetonate (B107027) precursors. The stoichiometry of the reaction can be controlled to yield complexes with varying ligand-to-metal ratios, depending on the coordination number and geometry preferred by the metal ion.

Influence of Metal Centers on Ligand Electronic Properties

The coordination of this compound to a metal center significantly influences the electronic properties of the ligand itself. The nature of the metal ion, including its oxidation state and d-electron configuration, dictates the extent of this influence.

Upon coordination, there is a redistribution of electron density between the metal and the ligand. For electron-rich metals, there can be a significant degree of π-backbonding from the metal d-orbitals to the π*-orbitals of the pyridine ring. This back-donation would decrease the electron density on the ligand and can be observed spectroscopically. The extent of this π-backbonding will vary depending on the metal; for example, it is generally more significant for d⁸ metals like Pt(II) and Pd(II) and d⁶ metals like Ir(III) compared to earlier transition metals. This metal-to-ligand charge transfer can impact the photophysical properties of the resulting complex, potentially giving rise to new absorption and emission bands.

Characterization of Metal Complexes (e.g., Spectroscopic, Structural)

The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques. While specific data for complexes of this ligand are limited, data for the closely related isomer, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, provides valuable insights into the expected structural features.

Structural Characterization: X-ray crystallography of 4-(3-methoxyphenyl)-2,6-diphenylpyridine reveals that the pyridine and phenyl rings are not coplanar. The pyridine ring is inclined with respect to the two phenyl rings at positions 2 and 6, and the methoxyphenyl ring is also twisted relative to the pyridine ring. researchgate.net This non-planar conformation is expected to be maintained in the 4-methoxy isomer and its metal complexes due to steric hindrance between the aromatic rings.

Spectroscopic Characterization:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes. In the ¹H NMR spectrum of the free ligand, distinct signals for the aromatic protons of the pyridine and phenyl rings, as well as a singlet for the methoxy protons, would be observed. Upon coordination to a metal, shifts in the positions of these signals, particularly for the protons on the pyridine ring, would indicate the coordination of the nitrogen atom to the metal center. For diamagnetic complexes, such as those of Pt(II) and Pd(II), sharp NMR signals are expected.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the pyridine ring. The C=N and C=C stretching vibrations of the pyridine ring are expected to shift to higher wavenumbers upon coordination to a metal center.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes would show bands corresponding to π-π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of transition metal complexes with aromatic N-heterocyclic ligands. The energy of these MLCT bands would be sensitive to the nature of the metal and the solvent.

Below is a table summarizing the expected characterization data for a hypothetical metal complex of this compound, based on general principles and data from related compounds.

Technique Expected Observations
¹H NMR Shift in the resonance of pyridine protons upon coordination. A singlet for the methoxy group protons.
¹³C NMR Shift in the resonance of pyridine carbons upon coordination.
IR Spectroscopy Shift of pyridine ring C=N and C=C stretching vibrations to higher frequencies.
UV-Vis Spectroscopy Ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) bands.
X-ray Crystallography Confirmation of coordination to the metal center via the pyridine nitrogen. Determination of bond lengths, bond angles, and overall molecular geometry.

Spectroscopic and Photophysical Properties of Derived Metal Complexes

The coordination of "this compound" to metal centers gives rise to complexes with rich spectroscopic and photophysical properties. These properties are primarily dictated by the nature of the electronic transitions that can occur upon photoexcitation. The excited states of these metal complexes, particularly those of d6 metals like ruthenium(II), iridium(III), and platinum(II), are central to their potential applications in areas such as light-emitting devices and photocatalysis. The interplay between the metal and the ligand framework, as well as the influence of other ligands in the coordination sphere, allows for the fine-tuning of their light-absorbing and -emitting characteristics.

Metal-to-Ligand Charge Transfer (MLCT) and Intraligand (IL) Excited States

Upon absorption of light, metal complexes of ligands like "this compound" can populate different types of excited states. The two most common and important excited states are the Metal-to-Ligand Charge Transfer (MLCT) and Intraligand (IL) excited states.

Metal-to-Ligand Charge Transfer (MLCT) states arise from the promotion of an electron from a metal-centered d-orbital to a π* orbital of the ligand. In the case of a complex containing "this compound," this would involve the transfer of an electron from the metal to the π-system of the diphenylpyridine core. The energy of this transition is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligands. The absorption bands corresponding to MLCT transitions are typically broad and located in the visible region of the electromagnetic spectrum. The emission from MLCT states is often characterized by a large Stokes shift and sensitivity to the solvent polarity. For instance, in ruthenium(II) polypyridyl complexes, MLCT transitions are well-documented and are responsible for their characteristic strong visible light absorption and luminescence. uark.edu

Intraligand (IL) excited states, on the other hand, involve electronic transitions within the ligand itself, typically π-π* transitions. These are similar to the transitions observed in the free, uncoordinated ligand. In complexes derived from "this compound," IL transitions would be localized on the aromatic system of the ligand. The energy of these transitions is less dependent on the metal center compared to MLCT states. Emission from IL states often exhibits a smaller Stokes shift and vibrational fine structure, resembling the fluorescence or phosphorescence of the free ligand. In some platinum(II) complexes, the emission can be dominated by a triplet intraligand (3IL) state. capes.gov.br

Complex Type (Analogous Systems)Absorption λmax (nm)Emission λmax (nm)Excited State NatureReference
[Ru(bpy)3]2+ type~450~6103MLCT uark.edu
[Ir(ppy)2(diamine)]+ type370-400460-530Mixed 3MLCT/3LLCT chemrxiv.org
[Pt(C^N^C)(L)] type350-450480-6003ILCT/3MLCT nih.gov

Interplay between Ligand Structure and Complex Emission Wavelengths

The inherent structure of the "this compound" ligand itself plays a critical role in determining the emission wavelengths of its metal complexes. The electronic nature of the substituents on the phenyl rings and their positions directly modulate the energy of the ligand's π and π* orbitals.

More directly, in the context of an Intraligand (IL) transition, the electron-donating methoxy group will decrease the π-π* energy gap, leading to a red-shift in both absorption and emission compared to an unsubstituted diphenylpyridine ligand. The position of the methoxy group (in this case, para) also influences the extent of this effect.

Furthermore, the extended π-conjugation provided by the two additional phenyl rings at the 4- and 6-positions of the pyridine ring lowers the energy of the ligand's π* orbitals. This generally leads to lower energy MLCT and IL excited states, resulting in emission at longer wavelengths (red-shifted) compared to complexes with simpler ligands like 2-phenylpyridine.

Ligand FeatureEffect on Ligand OrbitalsImpact on Emission Wavelength
Electron-donating substituent (-OCH3)Raises HOMO energy, slightly alters LUMORed-shift in IL transitions
Extended π-conjugation (diphenyl groups)Lowers LUMO energyRed-shift in both MLCT and IL transitions
Electron-withdrawing substituent (hypothetical)Lowers both HOMO and LUMO energiesBlue-shift in MLCT transitions

This table summarizes the structural effects of the ligand on the emission properties of its potential metal complexes.

Advanced Applications in Functional Materials

Luminescent Materials and Devices

The inherent luminescence of pyridine-based compounds, particularly those featuring extensive aromatic systems, makes them prime candidates for use in various light-emitting technologies. Through strategic molecular design, their emission characteristics can be finely tuned to meet the specific requirements of advanced devices.

Analogs of 2-(4-Methoxyphenyl)-4,6-diphenylpyridine, particularly metal complexes involving 2-phenylpyridine (B120327) derivatives, are pivotal in the field of Organic Light Emitting Diodes (OLEDs). Iridium(III) complexes, for instance, are widely used as phosphorescent dopants in the emissive layer of OLEDs. These materials can harness both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. mdpi.com

The emission color of these OLEDs can be systematically tuned by modifying the ligands. For example, introducing fluorine or trifluoromethyl groups onto the phenylpyridine ligands of heteroleptic iridium complexes allows for the adjustment of emission colors from blue-green to orange-red. rsc.orgnih.gov This tunability is crucial for creating full-color displays and white lighting applications. Devices fabricated using these phosphorescent emitters have demonstrated high external quantum efficiencies (EQEs). For example, greenish-blue OLEDs based on 2-phenylpyridine Ir(III) complexes have achieved EQEs up to 33.5%. researchgate.net Similarly, solution-processed PhOLEDs using a bis[2-(2,4-dimethoxy-phenyl)-5-trifluoromethyl pyridinato-N,C2]iridium(III) acetylacetonate (B107027) complex have shown a maximum quantum efficiency of 4.18% with green emission. nih.gov

The performance of these OLEDs is also dependent on the host material and the doping concentration of the phosphorescent emitter. Studies have shown that using polymers like poly(vinylcarbazole) (PVK) as a host for tris(2-phenylpyridine) iridium [Ir(ppy)3] can lead to efficient energy transfer from the host to the dopant, resulting in devices with significant luminance and efficiency. aip.org Bipolar host materials are also employed to improve charge transport and reduce efficiency roll-off at high brightness. rsc.org

Table 1: Performance of OLEDs Based on Phenylpyridine Analogs

Emitter/Complex TypeHost MaterialMaximum External Quantum Efficiency (EQE)Emission ColorReference
2-Phenylpyridine-based Ir(III) complexesNot specifiedUp to 33.5%Greenish-Blue researchgate.net
(Fppy)2Ir(dipg) / (CF3ppy)2Ir(dipg)CBP>20%Green / Orange-Red rsc.org
tris(2-phenylpyridine) iridium [Ir(ppy)3]PVK1.9%Green aip.org
(MeO2CF3ppy)2Ir(acac)PVK:CBP4.18%Green nih.gov
Dinuclear Pd(II) complexPMMA film20.52%Red nih.gov

The efficiency of phosphorescent emitters is quantified by their photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. High PLQY is a critical requirement for bright and efficient OLEDs. Analogs of this compound, especially iridium(III) and palladium(II) complexes, are known for their strong phosphorescence at room temperature. nih.gov

These complexes exhibit high quantum yields, often exceeding 60%, and can reach up to 90% in some cases. researchgate.net For example, certain tetrafluorinated phenylpyridine based iridium(III) complexes show strong phosphorescent emission around 460 nm with PLQYs over 60% in solution. researchgate.net Another study on dinuclear Pd(II) complexes reported a quantum yield of 67% for a red-emitting complex in a polymethylmethacrylate (PMMA) film. nih.gov The excited state lifetime is another important parameter, with shorter lifetimes being generally desirable to reduce efficiency roll-off at high currents. Phenylpyridine-based Ir(III) complexes often exhibit lifetimes in the microsecond range. researchgate.netnih.gov

Table 2: Photophysical Properties of Phenylpyridine-Based Phosphorescent Emitters

Complex TypeEmission Peak (nm)Photoluminescence Quantum Yield (PLQY)Matrix/SolventReference
Tetrafluorinated phenylpyridine Ir(III) complexes~460>60%Solution researchgate.net
Dinuclear Pd(II) complex 163467%2 wt.% PMMA film nih.gov
Dinuclear Pd(II) complex 263520%2 wt.% PMMA film nih.gov
2-Phenylpyridine-based Ir(III) complexes437-489Up to 90%PMMA thin films researchgate.net
[Ru(bpy)3]2+600-6506.3%Deaerated Water bjraylight.com

Fluorescent Molecular Sensors

The sensitivity of the fluorescence of certain pyridine (B92270) derivatives to their local environment makes them excellent candidates for molecular sensors. These probes can detect changes in viscosity, polarity, or the presence of specific analytes.

The synthesis of fluorescent sensors based on the pyridine scaffold involves creating molecules whose emission properties change predictably in response to external stimuli. Derivatives of 2,6-diphenylpyridine (B1197909) and 2-amino-4,6-diphenylnicotinonitrile have been designed and synthesized for such applications. nih.govmdpi.commdpi.com

The synthesis often involves multi-component reactions. For example, 2-amino-4,6-diphenylnicotinonitrile derivatives can be synthesized in a two-step process starting from substituted acetophenones and aldehydes to form chalcones, which are then reacted with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). mdpi.com Similarly, the parent compound 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (B11682126) can be synthesized via a condensation reaction of 4-methoxyacetophenone and benzaldehyde (B42025) with ammonia (B1221849). nih.gov By incorporating different functional groups (substituents) onto the phenyl rings, the sensor's sensitivity and selectivity can be tailored for specific applications. nih.govnih.gov

Fluorescence Probe Technology (FPT) is a powerful method for real-time monitoring of polymerization processes. rsc.org It utilizes fluorescent molecular probes that are added in small amounts to the polymerizing mixture. rsc.orgmdpi.com As the polymerization proceeds, the microenvironment around the probe changes, primarily in terms of viscosity and polarity. These changes alter the fluorescence characteristics (e.g., intensity, emission wavelength) of the probe, providing a direct readout of the reaction kinetics. csic.essci-hub.se

Derivatives of 2,6-diphenylpyridine and 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been successfully employed as sensors for monitoring free-radical, cationic, and thiol-ene photopolymerization processes. nih.govnih.govmdpi.com As the monomer is converted to a polymer, the increasing viscosity of the medium restricts the intramolecular rotation of the probe molecule, leading to an increase in fluorescence intensity. sci-hub.se Simultaneously, a shift in the emission wavelength (solvatochromism) can occur due to changes in the polarity of the medium. nih.govcsic.es This technique is highly sensitive and allows for the continuous, non-destructive monitoring of fast curing processes. rsc.orgmdpi.com

The sensitivity of a fluorescent probe is critically dependent on its molecular structure, particularly the nature of the substituents on the aromatic rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical properties and the response of the sensor to environmental changes. nih.govnih.gov

In a study on 2,6-diphenylpyridine derivatives used for monitoring photopolymerization, it was found that compounds with strong electron-donating substituents (like -SCH3) exhibited a slight shift in their fluorescence spectrum as the polymerization progressed. nih.govnih.gov This solvatochromic shift allows the polymerization to be monitored by tracking the ratio of fluorescence intensity at two different wavelengths. In contrast, derivatives with electron-withdrawing substituents (like -CN) showed fluorescence spectra that were largely insensitive to changes in the environment's polarity. For these probes, the progress of polymerization is better monitored by tracking the normalized fluorescence intensity. nih.govnih.gov

For 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, the sensitivity, defined by the change in fluorescence intensity ratio between the uncured and cured states, was also found to be dependent on the type of substituents. Some derivatives showed sensitivities twice as high as commercially available reference probes. mdpi.com This demonstrates that strategic substitution is a key tool for optimizing the performance of fluorescent molecular sensors.

Table 3: Effect of Substituents on the Sensitivity of Diphenylpyridine-based Fluorescent Sensors

Sensor Base StructureSubstituent TypeObserved Effect on SensingRecommended Monitoring ParameterReference
2,6-DiphenylpyridineStrong Electron-Donating (e.g., -SCH3)Fluorescence spectrum shifts with environmental changes (solvatochromism).Fluorescence intensity ratio at two wavelengths. nih.govnih.gov
2,6-DiphenylpyridineElectron-Withdrawing (e.g., -CN)Fluorescence spectrum is insensitive to environmental changes.Normalized fluorescence intensity (Imax/I0). nih.govnih.gov
2-amino-4,6-diphenyl-pyridine-3-carbonitrileVarious (e.g., -CN, -OCH3 on phenyl rings)Sensitivity depends on the specific substituents, with some derivatives being twice as sensitive as reference probes.Fluorescence intensity ratio (R). mdpi.com

Photoinitiator Systems

Photoinitiator systems are critical components in photopolymerization, a process that uses light to initiate a chain reaction to form a polymer. Substituted pyridine derivatives, structurally related to this compound, have demonstrated significant efficacy in these systems, acting as key components in the generation of reactive species.

Role as Photosensitizers for Photopolymerization (Related Analogs)

Photosensitizers are compounds that absorb light of a specific wavelength and transfer the absorbed energy to another molecule, thereby initiating a chemical reaction. Analogs of this compound, such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, have been identified as effective long-wavelength photosensitizers. mdpi.com These compounds can absorb light in the near-UV spectrum (e.g., 365 nm), a region where many standard photoinitiators, like diphenyliodonium (B167342) salts, have poor absorption. mdpi.com

The efficiency of these pyridine-based photosensitizers is influenced by their molecular structure. For instance, the presence of an electron-donating group, such as a methoxyphenyl group, on the pyridine chromophore enhances sensitivity. mdpi.com In contrast, electron-withdrawing substituents can reduce this effect. mdpi.com Another class of related analogs, distyryl pyridines (DSPs), have also been designed as novel photosensitizers. Studies have shown that methoxy-substituted DSPs, particularly 2,4-dimethoxy DSP, exhibit significantly increased photosensitivity compared to benchmark photosensitizers like coumarin (B35378). jst.go.jp

The primary role of these photosensitizers is to capture light energy and initiate an electron transfer process, which is the first step in generating the radicals or cations necessary for polymerization. mdpi.com

Co-Initiators for Cationic and Free-Radical Photopolymerization

In many photopolymerization systems, a single compound is not sufficient to efficiently initiate the reaction upon light exposure. Instead, a combination of a photosensitizer and a co-initiator is used. This is particularly true for Type II photoinitiators, which require a second molecule to generate radicals. mdpi.commdpi.com

Pyridine derivatives have been shown to be highly effective when paired with co-initiators like iodonium (B1229267) salts (e.g., diphenyliodonium hexafluorophosphate) or N-alkoxypyridinium salts. mdpi.comscilit.com Such combinations form powerful two-component (bimolecular) photoinitiating systems capable of initiating both free-radical and cationic photopolymerization under near UV-A light. mdpi.com

The pyridine derivative acts as the photosensitizer, absorbing light at wavelengths where the iodonium salt co-initiator is inactive. mdpi.com Upon excitation, the photosensitizer interacts with the iodonium salt, leading to its decomposition and the generation of the species that initiate polymerization. mdpi.comnih.gov This synergistic relationship significantly broadens the range of light sources that can be used, including safer and more energy-efficient LEDs. rsc.org The effectiveness of these systems has been demonstrated in the polymerization of various monomers, including epoxides and vinyl monomers. mdpi.com

Table 1: Performance of Pyridine Analog-Based Photoinitiating Systems

Photosensitizer/Analog Co-initiator Monomer Type Light Source Outcome
2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives Diphenyliodonium hexafluorophosphate Epoxide (CADE), Vinyl (TEGDVE) 365 nm UV Light Rapid polymerization initiated; iodonium salt alone is ineffective at this wavelength. mdpi.com
2,4-dimethoxy distyryl pyridine (24DMOP-DSP) Hexaarylbiimidazole (HABI) Acrylate Not Specified Photosensitivity increased by 150% compared to coumarin 1 reference. jst.go.jp
N-alkoxypyridinium salts Squarylium dye Acrylate (TMPTA) Blue Light Efficient polymerization; oxygen-centered radicals initiate the process. scilit.com

Chemical Mechanisms of Radical Generation and Photo-Redox Behavior

The generation of initiating species by pyridine-based photosensitizers in combination with iodonium salts follows a Type II photoinitiation mechanism driven by a photo-redox cycle. The process is initiated by the absorption of a photon by the pyridine derivative (Photosensitizer, PS).

Excitation: The photosensitizer absorbs light, promoting it from its ground state (PS) to an excited singlet state (¹PS). It then typically undergoes intersystem crossing to a more stable, longer-lived triplet state (³PS).

PS + hν → ¹PS* → ³PS*

Electron Transfer: The excited triplet state photosensitizer (³PS*) is a potent electron donor. It interacts with the iodonium salt (Ar₂I⁺), which acts as an electron acceptor. A single electron transfer (SET) occurs from the photosensitizer to the iodonium salt. nih.gov This results in the formation of a photosensitizer radical cation (PS•⁺) and a diaryl-iodanyl radical (Ar₂I•).

³PS* + Ar₂I⁺ → PS•⁺ + Ar₂I•

Radical Generation: The diaryl-iodanyl radical (Ar₂I•) is unstable and rapidly fragments. This fragmentation generates an aryl radical (Ar•) and an iodobenzene (B50100) molecule (ArI).

Ar₂I• → Ar• + ArI

The aryl radical (Ar•) generated is a highly reactive species that can directly initiate free-radical polymerization. For cationic polymerization, the aryl radical can abstract a hydrogen atom from a hydrogen donor (e.g., solvent or monomer), generating a protonic acid (H⁺) that initiates the cationic process. nih.gov The entire process is a photo-redox reaction where the photosensitizer is oxidized and the iodonium salt is reduced, leading to the generation of the initiating radicals. nih.gov

Catalysis

The pyridine ring is a fundamental structural motif in coordination chemistry, capable of acting as a ligand for a wide range of transition metals. The electronic and steric properties of substituted pyridines, like this compound, make them attractive candidates for designing advanced catalysts.

Ligand Role in Transition Metal Catalysis (e.g., Oxidation Reactions)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective Lewis base for coordinating to transition metal centers. mdpi.com Polydentate ligands containing pyridine moieties, such as 2,4,6-tris(2-pyridyl)-s-triazine (tpt), have a rich coordination chemistry and form a variety of complexes with metals like iron (Fe) and manganese (Mn). nih.gov

These metal complexes have shown significant catalytic activity. For example, cobalt(II) complexes with multidentate N-heterocyclic ligands have been used to catalyze the oxidation of substituted phenols. researchgate.net The ligand structure is crucial as it stabilizes the metal center and modulates its redox properties, which is essential for catalytic cycles involving oxidation state changes. While specific catalytic applications of this compound are not extensively documented, its structural similarity to ligands used in successful catalytic systems suggests its potential. The phenyl and methoxyphenyl substituents can be used to fine-tune the steric and electronic environment around the metal center, potentially enhancing catalytic activity and selectivity in reactions such as olefin epoxidation or alcohol oxidation. mdpi.com

Table 2: Examples of Catalysis with Related Pyridine-Based Ligands

Ligand Metal Reaction Type Substrate Result
2,6-bis[(1S,2S,5R)-(−)-menthyl]pyridine Vanadium (V), Molybdenum (Mo) Asymmetric Oxidation Prochiral olefins Catalyzed the epoxidation of olefins. mdpi.com
N,N'-bis{2-(2-pyridyl)ethyl}-4-metoxy-2,6-pyridinedicarboxamide Cobalt (Co) Phenol Oxidation 2,6-Dimethylphenol Catalyzed oxidation to 2,6-dimethyl-1,4-benzoquinone with 82% selectivity. researchgate.net
2,4,6-tris(2-pyridyl)-s-triazine (tpt) Manganese (Mn) Biocatalysis Fungal Strains Enhanced production of exocellular proteases. nih.gov

Metal-Organic Frameworks (MOFs) Applications (Related Analogs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.netcd-bioparticles.net The properties of MOFs, such as pore size, surface area, and chemical functionality, can be precisely controlled by the choice of metal and organic linker. rsc.orgresearchgate.net

While this compound itself is not a typical linker, its core structure can be functionalized with coordinating groups, such as carboxylates, to make it suitable for MOF synthesis. Pyridine- and bipyridine-based dicarboxylate ligands are commonly used to build robust MOFs. nih.gov For example, linkers like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), which features multiple pyridine units for coordination, have been used to create 1D and 3D MOFs with applications in gas adsorption. bohrium.comscispace.com

MOFs built with such functionalized pyridine-based linkers can have several advanced applications. The pyridine nitrogen atoms within the framework pores can act as basic sites for catalysis or as specific binding sites for guest molecules like CO₂. bohrium.com Furthermore, the framework can be used as a support for single-site organometallic catalysts by coordinating metal complexes to the pyridine units, which has been shown to enhance catalytic activity in cross-coupling reactions. iastate.eduuchicago.edu The modular nature of MOFs allows for systematic tuning of the linker's steric and electronic properties to optimize catalytic performance. iastate.edu

Derivatization and Functionalization Strategies

Peripheral Aromatic Ring Modifications

Modifications to the peripheral phenyl and methoxyphenyl rings of 2-(4-methoxyphenyl)-4,6-diphenylpyridine are a primary strategy for altering its fundamental properties. The introduction of various substituent groups allows for a systematic investigation of structure-property relationships.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the peripheral aromatic rings can be significantly altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Common EDGs include methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, while typical EWGs include cyano (-CN), nitro (-NO₂), and halo (-Cl, -Br, -F) groups. The position of these substituents on the phenyl rings is also crucial, as ortho, meta, and para substitutions can lead to different steric and electronic effects.

For instance, in related 2-amino-4,6-diphenylnicotinonitrile systems, researchers have systematically introduced methoxy groups (an EDG) and chloro groups (an EWG) onto the phenyl rings at various positions to study their effects. mdpi.com

Impact on Electronic and Photophysical Properties

The introduction of EDGs and EWGs has a profound impact on the electronic and photophysical properties of the this compound core. These changes are primarily due to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Electron-Donating Groups (EDGs): The presence of EDGs, such as additional methoxy groups, on the peripheral phenyl rings generally leads to a destabilization (increase in energy) of the HOMO level. This can result in a smaller HOMO-LUMO energy gap, which often causes a bathochromic (red) shift in the absorption and emission spectra. For example, studies on analogous pyridine (B92270) derivatives have shown that the electron-donating tendency of an alkoxy group can be promoted by a molecular structure that favors the delocalization of π-electrons. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs tends to stabilize (decrease in energy) both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. This can also lead to a reduction in the energy gap and a red shift in the spectra. In some cases, however, the introduction of EWGs can lead to a hypsochromic (blue) shift. For example, in a study on 2-amino-4,6-diphenylnicotinonitriles, the substitution of a 4-chloro group (EWG) on one of the phenyl rings resulted in a red shift of the emission maximum. mdpi.com In contrast, the introduction of a 3-methoxy group led to a blue shift. mdpi.com

The following interactive table summarizes the observed shifts in emission maxima for derivatives of a related 2-amino-4,6-diphenylnicotinonitrile scaffold upon substitution with electron-donating and electron-withdrawing groups in methanol.

CompoundSubstituent(s)Emission Maximum (nm)Shift from Unsubstituted (nm)
1 None4160
2 3-methoxy415-1 (Blue Shift)
3 4-methoxy and 4-chloro420+4 (Red Shift)
4 3-methoxy and 4-methoxy410-6 (Blue Shift)
5 4-methoxy411-5 (Blue Shift)
6 3-methoxy and 4-chloro418+2 (Red Shift)

Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles. mdpi.com

Pyridine Ring Functionalization

Direct functionalization of the central pyridine ring of this compound offers another avenue for property modulation. However, this approach is often more synthetically challenging than peripheral ring modification. Potential strategies include the introduction of substituents at the C3 and C5 positions of the pyridine ring. Such modifications would directly impact the electronic properties of the nitrogen heterocycle, influencing its electron-accepting character and its coordination properties with metal ions. Research on related nicotinonitrile derivatives has shown that the presence of a cyano group on the pyridine ring can increase fluorescence intensities and improve photostability. researchgate.net

Strategies for Enhancing Specific Material Properties

The derivatization and functionalization strategies discussed above can be tailored to enhance specific material properties for targeted applications.

For applications in organic light-emitting diodes (OLEDs) , modifications that lead to high fluorescence quantum yields and thermal stability are desirable. This can be achieved by introducing bulky substituents to prevent intermolecular π-π stacking, which can quench fluorescence in the solid state.

For use as fluorescent sensors , derivatization with specific recognition moieties can impart selectivity towards certain analytes. For example, the introduction of a crown ether or aza-crown ether could lead to a sensor for metal cations. The binding of the cation would perturb the electronic structure of the fluorophore, leading to a detectable change in its fluorescence.

In the context of liquid crystals , the attachment of long alkyl or alkoxy chains to the peripheral rings can induce mesophase formation. The nature and length of these chains, along with the presence of other polar groups, can influence the type of liquid crystalline phase (e.g., nematic, columnar) and the temperature range over which it is stable. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Methoxyphenyl)-4,6-diphenylpyridine and its transition metal complexes?

The compound and its metal complexes can be synthesized via thermal or photochemical ligand substitution. For example, reacting [M(CO)₆] (M = Cr, Mo, W) with the ligand under thermal conditions (e.g., reflux in toluene at 120°C) yields tetracarbonyl complexes. Photochemical methods (UV irradiation in THF) are more efficient for chromium complexes, achieving quantitative conversion within 8 hours. Competitive ligand substitution experiments highlight the pyridine ligand’s lower π-accepting ability compared to phosphinine analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound and its coordination complexes?

Key techniques include:

  • IR spectroscopy : Identifies CO stretching frequencies (1900–2000 cm⁻¹), which correlate with ligand π-accepting strength .
  • UV-Vis spectroscopy : Reveals metal-to-ligand charge transfer (MLCT) transitions (350–600 nm), with solvent-dependent shifts indicating charge transfer efficiency .
  • Cyclic voltammetry : Determines redox potentials and reversibility, showing ligand-centered reductions (e.g., E₁ = -2.4 V vs. Fc+/Fc) .
  • NMR and X-ray crystallography : Resolve structural features like bond angles (C-N-C ≈ 120°) and confirm chelation modes .

Q. How does the electronic structure of pyridine-based ligands differ from phosphinine analogs in coordination chemistry?

The C-N-C bond angle (~120°) in pyridine derivatives contrasts with the smaller C-P-C angle (~104°) in phosphinines, resulting in weaker π-accepting properties. Phosphinines stabilize electron-rich metal centers due to stronger π-backbonding, as evidenced by higher CO stretching frequencies in their complexes .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent MLCT behavior of these complexes?

Increasing solvent polarity induces negative solvatochromism (blue shifts in MLCT maxima), attributed to reduced charge transfer character in polar media. For example, pyridine-based [M(CO)₄(N,N)] complexes exhibit smaller shifts (Δλ = 56–66 nm) compared to phosphinine analogs (Δλ = 11–35 nm), reflecting weaker π-acceptor strength . Time-dependent DFT calculations could further elucidate orbital contributions to these transitions.

Q. How do electrochemical reversibility trends inform the stability of reduced species in these complexes?

Irreversible reduction waves (e.g., for pyridine-based complexes) suggest unstable radical anions, while reversible processes indicate ligand-centered LUMOs. The first reduction potential (E₁) shifts positively upon metal coordination due to LUMO stabilization, with pyridine complexes being easier to reduce (E₁ = -2.0 to -2.4 V) than phosphinine analogs (E₁ = -2.6 to -3.0 V) .

Q. What experimental strategies resolve contradictions in ligand substitution kinetics between pyridine and phosphinine systems?

Competitive substitution experiments reveal faster kinetics for phosphinines due to their superior π-accepting ability. For example, phosphinine ligands displace bipyridine analogs within 3 hours under thermal conditions, while pyridine systems require prolonged reaction times (>24 hours). Monitoring intermediates via ³¹P NMR or time-resolved spectroscopy can clarify substitution pathways .

Q. How do structural modifications (e.g., methoxy vs. phenyl substituents) influence the ligand’s coordination behavior?

The 4-methoxyphenyl group enhances electron donation via resonance effects, slightly increasing σ-donor strength compared to unsubstituted phenyl groups. This is reflected in higher oxidation potentials for methoxy-substituted complexes, as observed in cyclic voltammetry (E_ox ≈ +1.2 V vs. SCE) .

Methodological Considerations

  • Contradiction Analysis : Conflicting IR and electrochemical data (e.g., π-accepting vs. σ-donor trends) can be resolved by comparing HOMO/LUMO energies via DFT calculations .
  • Experimental Design : Use solvent polarity gradients (toluene to DMSO) to probe MLCT sensitivity. Pair with temperature-controlled cyclic voltammetry to assess redox stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.